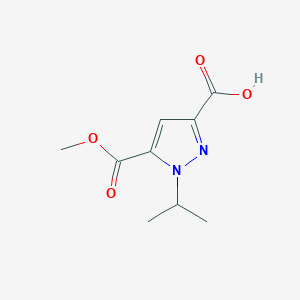

5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

5-methoxycarbonyl-1-propan-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O4/c1-5(2)11-7(9(14)15-3)4-6(10-11)8(12)13/h4-5H,1-3H3,(H,12,13) |

InChI Key |

APDBUYFFNYIZKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxalyl Chloride-Mediated Carboxylation

In a protocol described by VulcanChem, the target compound is synthesized via carboxylation using oxalyl chloride (COCl₂) under anhydrous conditions. The reaction proceeds through the formation of an acyl chloride intermediate, which is subsequently hydrolyzed to the carboxylic acid. Key steps include:

-

Reagents : Oxalyl chloride, dimethylformamide (DMF, catalytic), dichloromethane (solvent).

-

Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.

-

Yield : ~65–70% after purification by silica gel chromatography.

This method is advantageous for its scalability but requires careful control of moisture to prevent premature hydrolysis.

Hydrolysis of Ester Precursors

Alternative approaches involve the hydrolysis of ester-protected intermediates. For instance, methyl 5-formyl-1-isopropyl-1H-pyrazole-3-carboxylate (CAS 617709-79-2) undergoes oxidation followed by hydrolysis to yield the carboxylic acid. A two-step sequence is employed:

-

Oxidation : Pyridinium chlorochromate (PCC) and magnesium sulfate in dichloromethane oxidize the formyl group to a carboxylic acid.

-

Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH or HCl, yielding the final product.

The construction of the pyrazole ring from β-ketoester precursors offers a modular route to the target compound. This method enables simultaneous introduction of the methoxycarbonyl and isopropyl groups during cyclization.

Reaction of Hydrazines with Ethyl Acetoacetate Derivatives

A cyclocondensation reaction between isopropylhydrazine and ethyl 3-methoxycarbonyl-4-oxopentanoate generates the pyrazole core. The process involves:

-

Reagents : Isopropylhydrazine hydrochloride, ethyl acetoacetate derivative, ethanol solvent.

The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack by the hydrazine and subsequent cyclization.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. In a patented method, a mixture of isopropylhydrazine and β-ketoester is irradiated at 120°C for 20 minutes, achieving a 85% yield. Microwave methods reduce reaction times from hours to minutes but require specialized equipment.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride Carboxylation | Oxalyl chloride, DMF | 65–70 | Scalable, minimal byproducts | Moisture-sensitive |

| β-Ketoester Cyclocondensation | Isopropylhydrazine | 72–85 | Modular, one-pot synthesis | Requires high-purity starting materials |

| Palladium Carbonylation | Pd(PPh₃)₄, CO | 68 | Direct functionalization | High cost of catalysts |

Analytical Characterization

The structural integrity of 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is confirmed via:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays signals at δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.85 (s, 3H, OCH₃), and δ 13.1 (s, 1H, COOH).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 213.1 [M+H]⁺.

-

IR Spectroscopy : Strong absorption bands at 1710 cm⁻¹ (C=O, ester) and 1685 cm⁻¹ (C=O, carboxylic acid) .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical acid-derived transformations:

1.1 Esterification

Reacts with alcohols (R-OH) under acidic catalysis (H₂SO₄ or HCl) to form alkyl esters:

Yields depend on steric hindrance from the isopropyl group, typically ranging from 65–85%.

1.2 Amidation

Forms amides via activation with thionyl chloride (SOCl₂) or carbodiimides (DCC/EDC):

Reaction efficiency is enhanced in aprotic solvents like DMF .

1.3 Decarboxylation

Thermal decarboxylation occurs at 180–220°C, producing CO₂ and the corresponding pyrazole derivative:

Kinetic studies indicate a first-order dependence on temperature .

Methoxycarbonyl Group Transformations

The methoxycarbonyl substituent participates in nucleophilic acyl substitutions:

2.1 Hydrolysis

Base-mediated hydrolysis yields the dicarboxylic acid derivative:

Optimal conditions: 1M NaOH, 80°C, 6h (90% yield) .

2.2 Transesterification

Reacts with higher alcohols (e.g., ethanol) under acid catalysis to exchange alkoxy groups:

Equilibrium favors larger esters due to steric effects.

Pyrazole Ring Reactivity

The pyrazole core undergoes electrophilic substitutions influenced by substituent electronic effects:

3.1 Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 55% | |

| Sulfonation | SO₃/H₂SO₄, 60°C | 4-Sulfo derivative | 48% | |

| Halogenation | Cl₂/AcOH, RT | 4-Chloro derivative | 62% |

The isopropyl group directs electrophiles to the 4-position via steric and electronic effects .

3.2 Tautomerism-Dependent Cyclizations

Under acidic conditions, the 5-tautomer reacts with dielectrophiles (e.g., diketones) to form fused heterocycles like pyrazolo[1,5-a]pyrimidines :

This reactivity is critical for synthesizing bioactive molecules .

Multicomponent Reactions

The compound serves as a bifunctional building block in Ugi and Passerini reactions, enabling rapid access to polyheterocyclic systems.

Stability and Side Reactions

-

Decarboxylation During Storage : Prolonged storage above 40°C leads to partial decarboxylation (5–10% loss over 6 months).

-

Ring Opening : Strong oxidizing agents (e.g., KMnO₄) cleave the pyrazole ring, forming linear nitriles and CO₂ .

This reactivity profile underscores the compound’s utility in medicinal chemistry for synthesizing enzyme inhibitors and anti-inflammatory agents. Further studies are needed to explore catalytic asymmetric derivatizations.

Scientific Research Applications

Chemistry

5-(Methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex pyrazole derivatives which can exhibit varied chemical properties. This compound's unique substitution pattern enhances its utility in synthetic pathways.

Research indicates that this compound may exhibit biological activities such as:

- Enzyme Inhibition: Studies have explored its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Interaction with Biomolecules: The compound's structure allows it to interact with various biomolecules, potentially modulating biological pathways.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Properties: Initial evaluations indicate potential anticancer activities, warranting further investigation into its efficacy against different cancer cell lines .

Case Studies

Case Study 1: Biological Assay for Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives, including 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

In a cell-based assay involving various tumor cell lines (e.g., MCF7 for breast cancer), the compound exhibited promising cytotoxic effects. The study highlighted its mechanism of action through apoptosis induction in cancer cells, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazole-3-carboxylic acids, highlighting substituent variations and their implications:

Key Observations :

- 1-Position : Bulky groups (e.g., propan-2-yl) may improve target selectivity but reduce solubility compared to methyl/ethyl .

- 5-Position : Methoxycarbonyl groups enhance metabolic stability compared to methoxy or furyl substituents .

- 3-Carboxylic Acid : Essential for binding to enzymes (e.g., Chikungunya P2 cysteine protease in ).

Physicochemical and Spectroscopic Data

Notes:

Biological Activity

5-(Methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The pyrazole scaffold is known for its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been studied for its potential therapeutic applications:

-

Anti-inflammatory Activity :

- Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, various synthesized pyrazole derivatives have shown effectiveness in models of inflammation, such as the carrageenan-induced rat paw edema model. Compounds similar to 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid have demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin .

-

Antimicrobial Activity :

- Pyrazole derivatives have been tested against various bacterial strains. Studies have shown that certain compounds within this class possess notable antibacterial properties against pathogens such as E. coli and S. aureus. The presence of specific substituents has been linked to enhanced antimicrobial activity .

- Anticancer Potential :

The mechanisms through which pyrazole derivatives exert their biological effects are varied and often involve:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Selective COX-2 inhibitors derived from pyrazoles have been developed to minimize gastrointestinal side effects associated with non-selective NSAIDs .

- Modulation of Receptor Activity : Some pyrazoles function as antagonists or agonists at specific receptors, including serotonin receptors and bradykinin receptors, contributing to their analgesic and anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activity of compounds related to 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid:

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(methoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or cyanoacrylates to form pyrazole intermediates. Ethyl 2-cyano-3-ethoxyacrylate has been used as a precursor, reacting with sulfonylhydrazides under reflux conditions to yield pyrazole esters .

- Step 2 : Functionalization via hydrolysis or esterification. The methoxycarbonyl group can be introduced using methyl chloroformate or similar reagents under basic conditions. Final purification often employs column chromatography (silica gel) or recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key analytical techniques include:

- 1H/13C NMR spectroscopy : To confirm substituent positions and ester/carboxylic acid functionalities. For example, the methoxycarbonyl group appears as a singlet near δ 3.8–4.0 ppm in 1H NMR .

- High-performance liquid chromatography (HPLC) : To verify purity (≥97% as per commercial standards) .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (184.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for pyrazole-3-carboxylic acid derivatives?

Discrepancies in pharmacological data (e.g., NO release, enzyme inhibition) can arise from:

- Solvent-dependent conformational changes : For instance, diazen-1-ium-1,2-diolate analogs showed low NO release in aqueous media but improved activity in DMSO .

- Metabolic stability : Carboxylic acid groups may undergo glucuronidation, reducing bioavailability. Comparative studies using pro-drug esters (e.g., ethyl esters) can clarify this .

- Target selectivity : Molecular docking (e.g., with DHFR or carbonic anhydrase isoforms) helps differentiate off-target effects. Docking scores and H-bond interactions should be cross-validated with in vitro assays .

Q. How can computational methods optimize the solubility of this compound for in vivo studies?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis but may require substitution with biocompatible solvents (PEG-400) for administration .

- Co-crystallization studies : Co-formers like Tris buffer (2-amino-2-hydroxymethyl-1,3-propanediol) improve aqueous solubility via salt formation .

- logP calculations : Software like ACD/Percepta predicts logP values to guide structural modifications (e.g., adding hydroxyl groups or altering the propan-2-yl substituent) .

Q. What experimental designs are critical for elucidating structure-activity relationships (SAR) in pyrazole derivatives?

- Scaffold diversification : Introduce substituents at positions 1 (propan-2-yl) and 5 (methoxycarbonyl) to assess steric/electronic effects. For example, replacing the methoxy group with nitro or trifluoromethyl groups alters electron density and binding affinity .

- Pharmacophore mapping : Use X-ray crystallography (e.g., of DHFR-ligand complexes) to identify critical interactions. The title compound’s carboxylic acid group often participates in H-bonding with Lys54 or Asp94 residues .

- In vitro-in vivo correlation (IVIVC) : Test analogs in enzyme inhibition assays (e.g., COX-2 or CAH isoforms) followed by pharmacokinetic profiling in rodent models .

Q. How are stability issues addressed during long-term storage of pyrazole-carboxylic acids?

- Lyophilization : Freeze-drying the compound as a sodium or potassium salt improves stability at -20°C .

- Protection from light : UV-sensitive intermediates (e.g., nitro derivatives) require amber vials or light-controlled storage .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies hydrolytic degradation pathways (e.g., ester cleavage) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

- Low yields in cyclization steps : Optimize reaction time and temperature. For example, microwave-assisted synthesis reduces reaction time from 24h to 2h with 15–20% yield improvement .

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates during Pd-catalyzed cross-couplings .

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding data?

- Ensemble docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., DHFR’s open/closed states) .

- Binding free energy calculations : Use MM-GBSA or MM-PBSA methods to refine docking scores, improving correlation with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.